
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate, also known as EMDC, is a chemical compound used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate can reduce oxidative stress and inflammation in the brain, which are both implicated in the development and progression of neurological disorders. It has also been shown to improve cognitive function and mood in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is its potential as a therapeutic agent for neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate could focus on its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosage and administration of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate for therapeutic use.
Métodos De Síntesis
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is synthesized through the reaction of ethyl acetoacetate, ethyl chloroacetate, and hydroxylamine hydrochloride in the presence of sodium ethoxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
155431-01-9 |
|---|---|
Nombre del producto |
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate |
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-5-methyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-12-7-6-9(3,14-10-7)8(11)13-5-2/h4-6H2,1-3H3 |
Clave InChI |
XGCKUUKFMNZMGY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)(C)C(=O)OCC |
SMILES canónico |
CCOC1=NOC(C1)(C)C(=O)OCC |
Sinónimos |
5-Isoxazolecarboxylicacid,3-ethoxy-4,5-dihydro-5-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




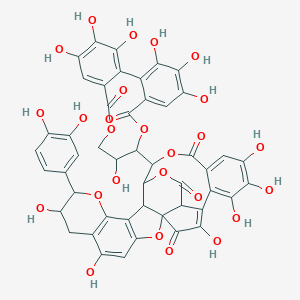

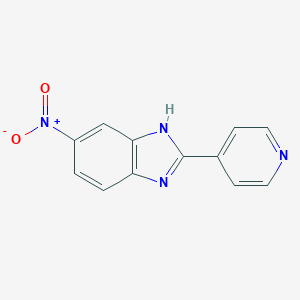
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

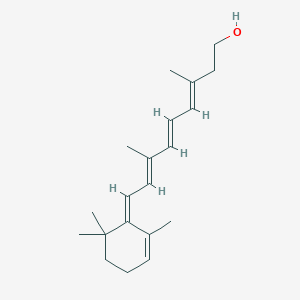

![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
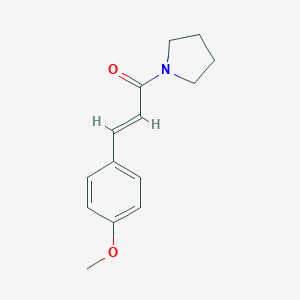
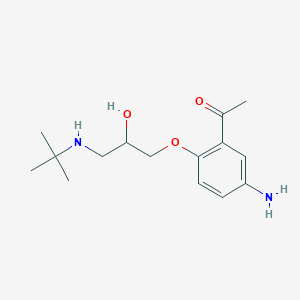


![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)